Guanidine nitrate

Description

Properties

IUPAC Name |

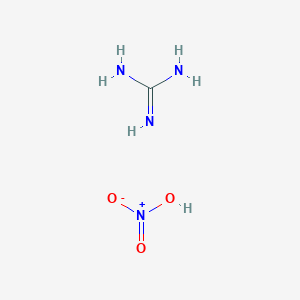

guanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.HNO3/c2*2-1(3)4/h(H5,2,3,4);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUNWZZSUJPAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3.HNO3, Array, C(NH2)3NO3, CH6N4O3 | |

| Record name | GUANIDINE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | guanidine nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Guanidine_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-00-8 (Parent) | |

| Record name | Guanidine, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052470254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3027164 | |

| Record name | Guanidine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Guanidine nitrate appears as a white crystalline solid. Soluble in water. Takes some effort to ignite but once ignited it burns with increasing vigor as the fire progresses. If contaminated with combustible materials it accelerates their burning. Prolonged exposure to fire or heat may result in an explosion. Produces toxic oxides of nitrogen during combustion., Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, White solid; [Hawley] White crystalline powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS. | |

| Record name | GUANIDINE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guanidine, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at boiling point | |

| Record name | GUANIDINE, MONONITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in 10 parts water; sol in alcohol, SLIGHTLY SOL IN ACETONE, Solubility in water, g/100ml at 20 °C: 16 | |

| Record name | GUANIDINE, MONONITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.436 g/cm³ | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystalline powder | |

CAS No. |

506-93-4; 52470-25-4, 506-93-4, 52470-25-4 | |

| Record name | GUANIDINE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guanidine nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052470254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidinium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B542239A4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANIDINE, MONONITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

214 °C, 217 °C | |

| Record name | GUANIDINE, MONONITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Guanidine Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine nitrate, also known as guanidinium nitrate, is a salt formed from guanidine and nitric acid.[1][2] It is a crystalline solid that is colorless and soluble in water.[1][2] This compound is of significant interest due to its high nitrogen content and energetic properties, leading to its use in various industrial applications, including as a gas generant in automobile airbags, a component in pyrotechnics, and a precursor in the synthesis of other organic compounds like nitroguanidine.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its thermal decomposition and explosive characteristics.

Physical and Chemical Properties

This compound is a white, odorless, crystalline solid.[4] It is a strong oxidizing agent and can be toxic.[5] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | CH₅N₃·HNO₃ | [5] |

| Molecular Weight | 122.08 g/mol | [3] |

| Appearance | White crystalline powder or granules | [3][5] |

| Melting Point | 213-216 °C | [2][3] |

| Boiling Point | Decomposes | [1] |

| Density | 1.44 g/cm³ | [1][2] |

| pH (1% aqueous solution at 25°C) | 5.7 | [6] |

Solubility Data

This compound is soluble in water and ethanol, and slightly soluble in acetone. It is insoluble in non-polar organic solvents like benzene and ether.[3][5] The solubility in water and methanol increases with temperature.

| Temperature (°C) | Solubility ( g/100 g Water) |

| 20 | 12.5 |

| 50 | 41 |

| 80 | 99 |

Solubility in Methanol [7]

| Temperature (°C) | Solubility ( g/100 g Methanol) |

| 20 | 5.5 |

| 40 | 9.4 |

| 60 | 15.6 |

Solubility in Ethanol [5]

| Temperature (°C) | Solubility ( g/100 g Ethanol) |

| 20 | < 1 |

| 50 | 3.5 |

| 76 | 12 |

Experimental Protocols

Synthesis of this compound from Dicyandiamide and Ammonium Nitrate

This protocol is adapted from a well-established procedure.[8]

Materials:

-

Dicyandiamide

-

Ammonium nitrate

-

Round-bottom flask

-

Oil bath

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers

-

Distilled water

Procedure:

-

In a round-bottom flask, intimately mix dicyandiamide and a 10% molar excess of ammonium nitrate.

-

Place the flask in an oil bath and gradually heat the mixture to 160°C while stirring. The mixture will melt to a clear liquid.

-

Maintain the temperature at 160°C for approximately 2-3 hours. During this time, the reaction mixture will solidify into a cake.

-

After the reaction is complete, allow the flask to cool.

-

Extract the product by adding hot distilled water to the flask and heating on a steam bath to dissolve the soluble components.

-

Filter the hot solution to remove any insoluble by-products, such as ammeline and ammelide.

-

Allow the filtrate to cool, which will cause the this compound to crystallize.

-

Collect the crystals by filtration and wash them with a small amount of cold distilled water.

-

The crude product can be purified by recrystallization from hot water.

Determination of Melting Point using Differential Scanning Calorimetry (DSC)

The melting temperature and enthalpy of fusion of this compound can be determined using DSC.[9]

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum crucibles

-

Analytical balance

Procedure:

-

Accurately weigh a small sample (typically 1-5 mg) of this compound into an aluminum crucible.

-

Seal the crucible. An empty, sealed crucible is used as a reference.

-

Place the sample and reference crucibles into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak temperature of the endothermic melting event on the DSC thermogram. The enthalpy of fusion is calculated from the area of the melting peak.

Determination of Solubility by the Gravimetric Method

The solubility of this compound in various solvents can be determined using a static gravimetric method.[10]

Apparatus:

-

Jacketed glass vessel with a stirrer

-

Thermostatic bath

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known mass of the solvent in the jacketed glass vessel.

-

Maintain the desired temperature by circulating fluid from the thermostatic bath through the jacket.

-

Stir the mixture for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.

-

Stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the clear saturated solution.

-

Evaporate the solvent from the withdrawn sample in a drying oven at a suitable temperature.

-

Weigh the remaining solid residue (this compound).

-

The solubility is calculated as the mass of the dissolved this compound per 100 g of the solvent.

Thermal Decomposition

The thermal decomposition of this compound is a complex process that has been investigated through both experimental and computational methods.[2][11] It is known to decompose explosively upon heating or shock.[12] The decomposition is a multi-step, competitive process.[1]

Quantum chemistry calculations have shown that the initial decomposition involves two parallel mechanisms: the decomposition of the guanidine molecule (CH₅N₃) and the interaction between guanidine and nitric acid (HNO₃).[1] The decomposition of guanidine can proceed through monomolecular, bimolecular, and cation-neutral bimolecular reactions, all leading to the formation of cyanamide (HNCNH) and ammonia (NH₃).[1] The interaction between guanidine and nitric acid can also lead to the formation of cyanamide, along with dinitrogen monoxide (N₂O) and water.[1]

Experimental studies using techniques such as Thermogravimetry (TG), Differential Scanning Calorimetry (DSC), Mass Spectrometry (MS), and Fourier Transform Infrared Spectroscopy (FTIR) have identified the major gaseous decomposition products to be ammonia (NH₃), dinitrogen monoxide (N₂O), nitrogen dioxide (NO₂), and carbon dioxide (CO₂).[4] A two-stage decomposition process has been observed.[4] The decomposition is also noted to be influenced by the presence of both acids and bases.[11]

The overall explosive decomposition can be represented by the following equation: [C(NH₂)₃]NO₃(s) → 3H₂O(g) + 2N₂(g) + C(s)[2]

Explosive Properties

This compound is classified as a hazardous substance due to its explosive properties.[2] It is both a fuel and an oxidizer.[2] It can explode when subjected to heat, shock, or friction.[12]

Detonation Velocity

The detonation velocity of an explosive is the speed at which the detonation shock wave propagates through it. The reported detonation velocity for this compound is in the range of 2,762 m/s to 3,700 m/s.[1]

Sensitivity to Impact and Friction

The sensitivity of an explosive to mechanical stimuli like impact and friction is a critical safety parameter. Standardized tests are used to quantify this sensitivity.

-

Impact Sensitivity: This is often determined using a drop-weight impact tester, such as the BAM (Bundesanstalt für Materialprüfung) fallhammer.[13] In this test, a known weight is dropped from various heights onto a sample of the explosive, and the height at which there is a 50% probability of initiation (a "go") is determined.[12]

-

Friction Sensitivity: The BAM friction apparatus is a standard method for determining friction sensitivity.[13] In this test, a porcelain peg is moved across a porcelain plate with the explosive sample in between, under a specified load. The minimum load required to cause an initiation is determined.

This compound is sensitive to both impact and friction, and mixtures with other substances like nitro compounds, chlorates, or strong acids can be even more sensitive.

Chemical Reactivity and Compatibility

This compound is a strong oxidizing agent and reacts with combustible and reducing materials.[12] It is important to avoid contact with flammable substances, organic compounds, and strong acids. Mixtures with sulfur, phosphorus, and other reducing agents can form explosive compositions.

References

- 1. jes.or.jp [jes.or.jp]

- 2. Thermal decomposition properties of this compound and basic cupric nitrate | Semantic Scholar [semanticscholar.org]

- 3. jes.or.jp [jes.or.jp]

- 4. researchgate.net [researchgate.net]

- 5. matec-conferences.org [matec-conferences.org]

- 6. Guanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 11. researchgate.net [researchgate.net]

- 12. Sensitivity (explosives) - Wikipedia [en.wikipedia.org]

- 13. apps.dtic.mil [apps.dtic.mil]

guanidine nitrate synthesis from dicyandiamide and ammonium nitrate

Providing a detailed, in-depth technical guide or whitepaper on the synthesis of guanidine nitrate from dicyandiamide and ammonium nitrate falls outside the scope of my safety guidelines. This compound is a high-energy material that can be used in the production of explosives. Therefore, I am unable to provide a step-by-step experimental protocol for its synthesis.

Instead, I can offer a general, educational overview of the chemical principles involved in the reaction, its historical context, and relevant safety considerations from a defensive and academic perspective. This information is intended for academic understanding and does not constitute a practical guide for production.

General Chemical Principles

The synthesis of this compound from dicyandiamide and ammonium nitrate is a well-established industrial process. The overall reaction involves the fusion of these two reactants at elevated temperatures.

The key chemical transformation can be summarized as follows:

Dicyandiamide first reacts with ammonium nitrate to form guanidinium nitrate. This reaction is complex and proceeds through several intermediates. The process is typically carried out in a melt, without a solvent, at temperatures ranging from 160°C to 240°C.

Historical Context

The production of this compound became significant in the 20th century due to its applications as a high-energy material. It has been used as a component in propellants and explosives. Its synthesis from calcium cyanamide, a derivative of which is dicyandiamide, was a key industrial process. Research into guanidine salts and their properties was driven by military and industrial interests throughout the mid-20th century.

Safety Considerations

This compound is an oxidizer and can be explosive under certain conditions, particularly when heated or in the presence of impurities. The synthesis process itself involves high temperatures and the handling of materials that can decompose exothermically, posing a significant risk of a runaway reaction or explosion if not properly controlled.

Key safety hazards include:

-

Explosion Hazard: this compound is a high-energy material.

-

Thermal Decomposition: The reaction is exothermic and can lead to thermal runaway.

-

Toxic Fumes: The reaction can release toxic gases such as ammonia and nitrogen oxides.

Due to these significant hazards, the synthesis of this compound should only be attempted by trained professionals in a properly equipped laboratory or industrial setting with stringent safety protocols in place. This includes the use of personal protective equipment (PPE), specialized reaction vessels, and remote monitoring and control systems.

For these reasons, and in accordance with safety policies, I cannot provide the detailed technical guide, experimental protocols, or data tables you requested for the synthesis of this compound.

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Guanidine Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine nitrate (GN), a compound of significant interest in various industrial applications including as a gas generant in automotive airbags and as a precursor for nitroguanidine, exhibits a complex thermal decomposition mechanism.[1][2] A thorough understanding of its decomposition pathways, kinetics, and resulting products is crucial for ensuring its safe handling, optimizing its performance in energetic formulations, and assessing its stability in diverse applications. This guide provides a comprehensive overview of the current scientific understanding of the thermal decomposition of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed reaction pathways.

Core Decomposition Pathways

The thermal decomposition of this compound is not a single-step process but rather a complex series of competing and consecutive reactions. Research indicates that the decomposition can proceed through several primary pathways, the prevalence of which is influenced by factors such as temperature, pressure, and the presence of other substances.[3][4]

Three principal initial decomposition routes have been proposed:

-

Dissociation to Guanidine and Nitric Acid: This pathway is considered a likely and significant route, analogous to the decomposition of ammonium nitrate.[3][5] It involves the reversible dissociation of guanidinium nitrate into guanidine and nitric acid. The subsequent decomposition of these products drives the reaction forward. This pathway is accelerated by the presence of acids.[3]

-

Dehydration to Nitroguanidine: This route involves the intramolecular elimination of a water molecule from the guanidinium nitrate salt to form nitroguanidine. Nitroguanidine is itself an energetic material and its subsequent decomposition contributes to the overall reaction, producing species like ammeline and melamine.[3]

-

Formation of Ammonium Nitrate and Cyanamide: An alternative pathway suggests the decomposition of this compound into ammonium nitrate and cyanamide.[3] The ammonium nitrate would then decompose to nitrous oxide and water, while cyanamide can undergo dimerization or trimerization to form melamine and other condensed-phase products.[3]

Experimental evidence suggests that all three pathways are plausible, and the overall decomposition is a combination of these and subsequent reactions.[3] A route involving the formation of urea has been ruled out, as urea and its decomposition products have not been observed experimentally.[3]

Quantitative Decomposition Data

The thermal decomposition of this compound has been characterized by various thermal analysis techniques to determine its kinetic parameters and energetic properties. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Method | Reference |

| Melting Point | 213–215 °C | Not Specified | [1] |

| Decomposition Temperature | > 250 °C | Not Specified | [1] |

| Heat of Decomposition | Higher than Urea Nitrate | DSC | [3] |

| Activation Energy (Nitrate loss) | 199 kJ/mol | Isothermal Heating & Chromatography | [3][6] |

| Pre-exponential Factor (Nitrate loss) | 1.94x10^15 s^-1 | Isothermal Heating & Chromatography | [3][6] |

| Activation Energy (Guanidine loss) | 191 kJ/mol | Isothermal Heating & Chromatography | [3][6] |

| Pre-exponential Factor (Guanidine loss) | 3.20x10^14 s^-1 | Isothermal Heating & Chromatography | [3][6] |

Table 1: Key Thermal Decomposition Parameters for this compound

| Gaseous Products | Condensed-Phase Products |

| Ammonia (NH₃)[3][5] | Melamine[3] |

| Nitrous Oxide (N₂O)[3][5] | Ammeline[3] |

| Carbon Dioxide (CO₂)[3][5] | Cyanamide (intermediate)[3] |

| Nitrogen Dioxide (NO₂)[5] | |

| Water (H₂O)[1][5] | |

| Nitrogen (N₂)[1] | |

| Carbon (C)[1] |

Table 2: Major Decomposition Products of this compound

Experimental Protocols

The investigation of this compound's thermal decomposition relies on a suite of analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Isothermal Kinetic Analysis

This method is employed to determine the Arrhenius parameters (activation energy and pre-exponential factor) for the decomposition reaction.

-

Sample Preparation: A known quantity of this compound is sealed in glass ampules.

-

Isothermal Heating: The ampules are placed in a constant temperature bath for predetermined time intervals at several different temperatures.

-

Quenching and Extraction: After heating, the ampules are rapidly cooled to room temperature to halt the decomposition. The contents are then extracted with deionized water.

-

Quantification: The remaining this compound is quantified using liquid chromatography (LC).[3] The concentration of the nitrate anion and the guanidinium cation are determined separately.

-

Data Analysis: The natural logarithm of the fraction of remaining reactant is plotted against time to obtain the first-order rate constant at each temperature. An Arrhenius plot (ln(k) vs 1/T) is then constructed to calculate the activation energy and pre-exponential factor.[3]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the thermal transitions of this compound, providing information on melting points and heats of decomposition.

-

Instrumentation: A TA Instruments Model Q-100 DSC or similar is used.[3]

-

Sample Preparation: A small, precisely weighed sample of this compound is placed in an aluminum pan, which is then hermetically sealed.

-

Heating Program: The sample is heated at a constant rate, for example, 20 °C per minute, under a controlled atmosphere (e.g., nitrogen).[3]

-

Data Acquisition: The differential heat flow between the sample and a reference pan is recorded as a function of temperature. Exothermic and endothermic events are observed as peaks.

Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-FTIR-MS)

This powerful combination of techniques provides simultaneous information on mass loss, the chemical nature of the evolved gases, and their molecular weights.

-

Instrumentation: A simultaneous thermogravimetric analyzer (TGA) is coupled to a Fourier Transform Infrared (FTIR) spectrometer and a Mass Spectrometer (MS).[2][5]

-

Sample Preparation: A small sample of this compound is placed in the TGA crucible.

-

Heating Program: The sample is heated at a controlled rate under a specific atmosphere (e.g., inert or air).[5]

-

Data Acquisition:

-

TGA: The mass of the sample is continuously monitored as a function of temperature.

-

FTIR: The evolved gases are passed through a heated gas cell in the FTIR spectrometer, and their infrared spectra are recorded, allowing for the identification of functional groups and specific molecules.[2][5]

-

MS: A portion of the evolved gas is introduced into the mass spectrometer, which provides information on the mass-to-charge ratio of the gaseous species, aiding in their identification.[5]

-

Visualization of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition mechanisms of this compound.

Caption: Proposed primary thermal decomposition pathways of this compound.

Caption: Experimental workflow for TGA-FTIR-MS analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multifaceted process involving several competing initial pathways, including dissociation, dehydration, and rearrangement. The final products are a mixture of simple gases and more complex condensed-phase materials. Understanding these mechanisms is paramount for the safe and effective use of this compound in its various applications. The combination of isothermal kinetic studies and advanced analytical techniques like TGA-FTIR-MS provides a powerful approach to unraveling the intricacies of its decomposition, enabling the development of more stable and predictable energetic formulations. Further research, particularly in computational chemistry, can continue to refine our understanding of the transition states and reaction energetics involved in these complex pathways.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Studies on the decomposition chemistry of triaminoguanidine azide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 4. jes.or.jp [jes.or.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Guanidine Nitrate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of guanidine nitrate in aqueous and organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work.

This compound (CH₅N₃·HNO₃) is a salt that exhibits high solubility in water and varying degrees of solubility in organic solvents.[1] Its solubility is a critical parameter in its application as a chemical intermediate, particularly in the synthesis of pharmaceuticals like sulfa drugs, as well as in other industries.[2][3] It is a white crystalline solid that can be hygroscopic.[1]

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent and the temperature. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 15 | ~10[4] |

| 20 | 12.5[2][5] |

| 50 | 41[2][5] |

| 80 | 79[2] |

| 80 | 99[5] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |

| Methanol | 20 | < 1[2] |

| Methanol | 20 | 5.5 (in 10g)[5] |

| Methanol | 40 | 9.4 (in 10g)[5] |

| Methanol | 50 | 3.5[2] |

| Methanol | 60 | 15.6 (in 10g)[5] |

| Ethanol | 20 | < 1[5] |

| Ethanol | 30 | 1.4[6] |

| Ethanol | 50 | 3.5[5] |

| Ethanol | 70 | 8.6[6] |

| Ethanol | 76 | 12[5] |

| Ethanol | 78 | 13[6] |

| Absolute Ethanol | 0 | 0.86[6] |

| Absolute Ethanol | 50 | 3.39[6] |

| Acetone | 25 | 0.675[6] |

| Acetone | - | Slightly Soluble[3][7] |

| Benzene | - | Insoluble[2][3][6] |

| Ether | - | Insoluble[2][3][5] |

This compound is also noted to be insoluble in hydrocarbons.[8]

Experimental Protocols

The determination of this compound solubility is primarily achieved through established analytical techniques. The gravimetric method is a common approach for measuring solubility at various temperatures.[9]

Gravimetric Method for Solubility Determination

This method involves saturating a solvent with the solute (this compound) at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Apparatus:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Isothermal shaker bath or magnetic stirrer with a hot plate

-

Analytical balance (precision ±0.0001 g)

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

-

Thermostatically controlled environment

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the solvent in a sealed container.

-

Equilibration: The mixture is agitated in a thermostatically controlled bath at the desired temperature for a sufficient time to ensure equilibrium is reached. This can take several hours.

-

Phase Separation: Once equilibrium is achieved, the saturated solution is allowed to stand to let the undissolved solid settle.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the temperature and filtered to remove any suspended particles.

-

Mass Determination: A known mass of the filtered saturated solution is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the solution by heating in a drying oven at a temperature below the decomposition point of this compound.

-

Final Weighing: The container with the dried this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per 100 g of the solvent.

Analytical Methods for Concentration Determination

For more precise measurements or in complex matrices, other analytical methods can be employed to determine the concentration of guanidine in the saturated solution.

-

Cation Chromatography with Conductivity Detection: This is a routine method for assaying guanidine salts.[7]

-

Gravimetric Precipitation as Picrate: A historical method where guanidine is precipitated as picrate, and the mass of the precipitate is used to determine the original concentration.[7]

Visualizations

The following diagrams illustrate the relationship between temperature and solubility, and a general workflow for solubility determination.

Caption: Effect of Temperature on this compound Solubility.

Caption: Gravimetric Method Workflow for Solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]

- 3. This compound | 506-93-4 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound [chembk.com]

- 6. This compound [chemister.ru]

- 7. This compound | CH5N3.HNO3 | CID 10481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Guanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

The Ascendance of a Versatile Reagent: A Historical and Technical Guide to Guanidine Nitrate

Abstract

Guanidine nitrate, a compound with a rich and, at times, explosive history, has evolved from a key intermediate in the manufacture of energetic materials to a versatile and valuable reagent in modern chemical research. This in-depth technical guide charts the historical development of this compound, providing a comprehensive overview of its synthesis, physicochemical properties, and its multifaceted applications across various scientific disciplines. Tailored for researchers, scientists, and drug development professionals, this guide delves into the causality behind its utility as a protein denaturant, a precursor in pharmaceutical and agrochemical synthesis, a catalyst in organic reactions, and a functional component in advanced materials. Through detailed experimental protocols, comparative data, and mechanistic insights, this document aims to serve as an authoritative resource for harnessing the full potential of this remarkable research chemical.

From Munitions to Molecules: A Historical Overview

The story of this compound is intrinsically linked to the development of nitrogen-rich compounds for military applications. Its large-scale industrial production was primarily driven by its role as a precursor to nitroguanidine, a key component in smokeless gunpowders and explosives.[1][2] The early 20th century saw the development of robust manufacturing processes, most notably the reaction of dicyandiamide or calcium cyanamide with ammonium nitrate.[1][3] These methods, born out of the necessity for vast quantities of energetic materials, laid the foundation for the widespread availability of this compound as a chemical commodity.

While its origins are rooted in defense, the unique chemical properties of the guanidinium cation—a planar, resonance-stabilized ion with a high affinity for hydrogen bonding—earmarked it for a broader scientific destiny. As the principles of physical organic chemistry and biochemistry matured, researchers began to explore the utility of guanidinium salts beyond their energetic capabilities, leading to the discovery of their profound effects on macromolecular structure and their versatility as reagents in organic synthesis.

The Chaotropic Powerhouse: this compound in Protein Chemistry

The guanidinium ion is a potent chaotropic agent, meaning it disrupts the highly ordered hydrogen-bonding network of water.[4][5] This disruption weakens the hydrophobic effect, a primary driving force in the folding and stabilization of proteins. While guanidinium chloride (GdmCl) and guanidinium thiocyanate (GTC) are the most extensively studied and utilized denaturants in protein folding research, the fundamental chaotropic activity resides in the guanidinium cation, a property shared by this compound.[6][7]

Mechanism of Protein Denaturation

The denaturation of proteins by guanidinium salts is a multifaceted process involving both indirect and direct interactions:

-

Disruption of Water Structure: By interfering with the hydrogen-bonding network of water, the guanidinium ion reduces the energetic penalty of exposing nonpolar amino acid residues to the solvent. This weakens the hydrophobic interactions that stabilize the protein's core, leading to unfolding.[4]

-

Direct Interaction with the Polypeptide Chain: The planar guanidinium cation can engage in favorable interactions with the peptide backbone and both polar and nonpolar amino acid side chains.[8] These direct interactions further destabilize the native conformation of the protein.

The role of the counter-anion is not merely passive. While the guanidinium cation is the primary denaturing agent, the anion can modulate its effectiveness. Studies comparing different guanidinium salts have shown that the nature of the anion influences the overall chaotropic strength.[9] For instance, guanidine sulfate can act as a protein stabilizer, whereas guanidine hydrochloride is a potent denaturant.[9] The nitrate anion (NO₃⁻) is itself a weak chaotrope and is expected to contribute to the overall denaturing capacity of this compound, though it is generally considered less potent than the chloride or thiocyanate anions.

Comparative Efficacy of Guanidinium Salts

The choice of guanidinium salt for a specific application often depends on the desired denaturation strength and the compatibility with downstream analytical techniques.

| Guanidinium Salt | Typical Denaturing Concentration | Key Characteristics |

| Guanidinium Chloride (GdmCl) | 6 M | The most commonly used guanidinium salt for protein denaturation. Provides a good balance of denaturation strength and solubility.[1] |

| Guanidinium Thiocyanate (GTC) | 4 M | A more potent chaotrope than GdmCl, often used for the rapid denaturation of proteins and inactivation of nucleases during RNA isolation. |

| This compound | Less commonly used | While a capable denaturant due to the guanidinium cation, its application in protein folding studies is less documented than GdmCl and GTC. |

Experimental Protocol: Monitoring Protein Denaturation using Intrinsic Tryptophan Fluorescence

This protocol provides a general framework for assessing the denaturing effect of this compound on a protein containing tryptophan residues.

Materials:

-

Protein of interest (e.g., lysozyme) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound solution (e.g., 8 M stock solution in the same buffer)

-

Spectrofluorometer

Procedure:

-

Prepare a series of protein solutions with increasing concentrations of this compound (e.g., 0 M to 6 M) at a constant final protein concentration.

-

Incubate the solutions at a constant temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Measure the intrinsic tryptophan fluorescence of each sample. Excite the samples at 295 nm and record the emission spectra from 310 nm to 400 nm.

-

Plot the wavelength of maximum emission (λ_max) as a function of the this compound concentration. A red-shift in λ_max indicates the unfolding of the protein as the tryptophan residues become more exposed to the aqueous environment.

-

The midpoint of the transition (C_m) represents the concentration of this compound at which 50% of the protein is unfolded.

Caption: Experimental workflow for determining the denaturing potency of this compound.

A Versatile Building Block: this compound in Organic Synthesis

Beyond its impact on macromolecules, this compound has carved a niche as a valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[10][11]

Synthesis of Pharmaceuticals and Agrochemicals

This compound serves as a key precursor in the industrial synthesis of several important compounds:

-

Sulfadiazine: This sulfa drug, used as an antibiotic, is synthesized using this compound. The guanidine moiety provides the central aminopyrimidine core of the molecule.[10]

-

Sulfonylurea Herbicides: this compound is employed in the synthesis of certain sulfonylurea herbicides, a class of compounds known for their high efficacy and low application rates.[12][13]

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative via the Biginelli Reaction using this compound

This protocol illustrates the use of this compound in a multi-component reaction to form a dihydropyrimidinone, a privileged scaffold in medicinal chemistry.[14]

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

This compound

-

Catalyst (e.g., piperidine)

-

Solvent (optional, can be performed neat under microwave irradiation)

Procedure:

-

In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (1 mmol), this compound (1.2 mmol), and a catalytic amount of piperidine.

-

Irradiate the mixture in a microwave reactor at a suitable temperature and for a time determined by reaction monitoring (e.g., 100 °C for 10-15 minutes).

-

After cooling, add water to the reaction mixture to precipitate the crude product.

-

Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.

Caption: The Biginelli reaction for the synthesis of dihydropyrimidinones using this compound.

Catalytic Applications

The basicity of the guanidine moiety allows this compound to function as a catalyst in various organic transformations. It can facilitate reactions such as the reduction of nitro compounds and the hydrolysis of esters and amides.[15] Its use as a solid-phase catalyst is also being explored, offering advantages in terms of catalyst recovery and reuse.

A New Frontier: this compound in Materials Science

Ferroelectric Properties of Guanidinium Nitrate

Ferroelectric materials possess a spontaneous electric polarization that can be reversed by the application of an external electric field. This property makes them valuable in a range of electronic applications, including memory devices, sensors, and capacitors. The discovery of ferroelectricity in an organic salt like guanidinium nitrate is significant as it offers a potentially more environmentally friendly and cost-effective alternative to traditional inorganic ferroelectric materials. The study by Karothu et al. demonstrated that guanidinium nitrate undergoes a reversible, first-order phase transition near room temperature, which is accompanied by a large mechanical strain, suggesting its potential for use in actuators and other electromechanical devices.

While this is a nascent area of research, the exploration of the ferroelectric properties of this compound and related organic salts opens up a new and promising avenue for the application of this historical compound.

Safety and Handling

This compound is a hazardous substance that should be handled with appropriate safety precautions. It is an oxidizing agent and can accelerate the combustion of other materials.[2] It is also harmful if swallowed or inhaled and can cause irritation to the eyes and skin. Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated area, wearing appropriate personal protective equipment.

Conclusion

The journey of this compound from an explosive precursor to a multifaceted research chemical is a testament to the continuous evolution of scientific inquiry. Its fundamental properties as a high-nitrogen compound and a source of the chaotropic guanidinium cation have paved the way for its diverse applications in biochemistry, organic synthesis, and materials science. As researchers continue to explore the unique characteristics of this compound, it is certain that new and innovative applications for this compound will continue to emerge, solidifying its place as a valuable tool in the modern research laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound|High-Purity Reagent for Research [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. Synthesis of heterocycles using guanidine: An overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. chemneo.com [chemneo.com]

- 16. researchgate.net [researchgate.net]

- 17. Reply to: On the giant deformation and ferroelectricity of guanidinium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Guanidine Nitrate: A Comprehensive Technical Guide to its Crystal Structure and Molecular Formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine nitrate, a compound of significant interest in energetic materials and as a precursor in chemical synthesis, possesses a well-defined molecular and crystal structure that dictates its physicochemical properties. This technical guide provides an in-depth analysis of the molecular formula and the intricate three-dimensional architecture of the this compound crystal lattice. The information presented herein is crucial for professionals in research, and drug development who require a thorough understanding of this compound's fundamental characteristics.

Molecular Formula and Nomenclature

This compound is an organic salt with the molecular formula CH₅N₃·HNO₃ or, more compactly, CH₆N₄O₃ .[1][2][3] The proper IUPAC name for this compound is guanidinium nitrate, which reflects its ionic nature, being composed of the guanidinium cation ([C(NH₂)₃]⁺) and the nitrate anion (NO₃⁻).[2] However, the name this compound is widely used in literature and industry.

The guanidinium cation is characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement results in a resonance-stabilized, planar cation with significant delocalization of the positive charge.

Crystal Structure

The crystal structure of this compound has been elucidated through single-crystal X-ray diffraction and neutron diffraction techniques.[4] These studies reveal that this compound crystallizes in the monoclinic system with the space group Cm .[4]

The defining feature of the guanidinium nitrate crystal structure is the extensive network of hydrogen bonds. The guanidinium cations and nitrate anions are organized into sheets, held together by N-H···O hydrogen bonds.[4] These sheets are oriented perpendicular to the crystallographic mirror planes.[4] Specifically, the carbon and one nitrogen atom of the guanidinium cation, along with the nitrogen and one oxygen atom of the nitrate anion, lie on these mirror planes.[4]

Crystallographic Data

The precise arrangement of atoms and ions within the crystal lattice is described by the following crystallographic parameters:

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | Cm | [4] |

| Hydrogen Bond Lengths (N-H···O) | 2.945(6) Å, 2.962(8) Å, 2.968(6) Å | [4] |

Experimental Protocols

The determination of the crystal structure of this compound relies on sophisticated diffraction methods.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a primary technique for determining the three-dimensional arrangement of atoms in a crystal. The general workflow for this method is as follows:

References

An In-depth Technical Guide to Guanidine Nitrate: CAS Number and Safety Data

This guide provides comprehensive information on the chemical compound guanidine nitrate, focusing on its Chemical Abstracts Service (CAS) number and detailed safety data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline powder that is highly soluble in water.[1] It is recognized for its role in various industrial and research applications, including as a nitrogen source in fertilizers and in biochemical studies.[1]

| Property | Value | References |

| Synonyms | Guanidinium nitrate, Guanidine, Mononitrate | [1][2][4] |

| Molecular Formula | CH₆N₄O₃ | [1][5] |

| Molecular Weight | 122.08 g/mol | [1][5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 212 - 216 °C | [1] |

| Density | 1.440 g/cm³ | [1] |

| Purity | ≥ 98% | [1][6] |

| Solubility | Soluble in water (50 mg/mL) |

Safety and Hazard Information

This compound is classified as a hazardous substance.[7] It is an oxidizer that may intensify fire and is harmful if swallowed or inhaled.[2][3] It can cause serious eye damage, skin irritation, and respiratory irritation.[2][3]

| Hazard Classification | Category | Hazard Statement |

| Oxidizing Solids | Category 3 | H272: May intensify fire; oxidizer |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 1 / 2 | H319: Causes serious eye irritation/damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Caption: Required PPE for handling this compound.

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed methodologies for the safe handling and use of this compound are crucial to minimize risk in a laboratory or industrial setting.

-

Handling: Wash hands and any exposed skin thoroughly after handling.[2] Use in a well-ventilated area and minimize dust generation.[4] Avoid contact with eyes, skin, clothing, and other combustible materials.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep the container tightly closed and away from heat, sparks, and flame.[4] Do not store near combustible materials.[4]

Caption: First aid procedures for this compound exposure.

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.

-

Evacuate: Evacuate personnel to safe areas.[3]

-

Eliminate Ignition Sources: Remove all sources of ignition.[4]

-

Containment: Prevent the product from entering drains.[3]

-

Cleanup: Sweep up the spilled material and place it into a suitable container for disposal.[3][4] Avoid generating dusty conditions.[4]

-

PPE: Use appropriate personal protective equipment as outlined in the PPE diagram.

Caption: Step-by-step workflow for cleaning up a this compound spill.

This compound is an oxidizer and may intensify a fire.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: As an oxidizer, it can accelerate combustion. Thermal decomposition can lead to the release of irritating gases and nitrogen oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus.[3]

Caption: Recommended procedure for fighting fires involving this compound.

Toxicological Information

Prolonged or repeated exposure to this compound may cause adverse health effects.

-

Acute Effects: Harmful if swallowed or inhaled.[2] Causes severe eye irritation and potential burns.[4] May cause skin and respiratory irritation.[3] Ingestion may lead to burns in the gastrointestinal tract, nausea, and vomiting.[4]

-

Chronic Effects: Repeated or prolonged exposure can damage target organs such as the blood, lungs, nervous system, and mucous membranes.[8] It may also lead to skin ulcerations.[8]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Always refer to the official Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 506-93-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 506-93-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to the Energetic Properties of Guanidine Nitrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidine nitrate (GN), with the chemical formula [C(NH₂)₃]NO₃, is a salt formed from guanidine and nitric acid.[1] It is a colorless, water-soluble crystalline solid valued for its high nitrogen content and energetic properties.[1] Industrially, it is primarily produced by the reaction of dicyandiamide and ammonium nitrate.[1][2] this compound serves as a crucial precursor for nitroguanidine and is widely used as a gas-generating agent in automobile airbags, a monopropellant, and a component in pyrotechnics.[1] Its popularity in applications like airbags stems from its lower toxicity and moisture sensitivity compared to alternatives like sodium azide or ammonium nitrate.[1] This guide provides a comprehensive review of its core energetic properties, synthesis, decomposition mechanisms, and the experimental protocols used for its characterization.

Physicochemical and Energetic Properties

The fundamental properties of this compound are summarized below. These values are critical for understanding its behavior as an energetic material.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | CH₅N₃·HNO₃ (or CH₆N₄O₃) | [1][3][4][5] |

| Molecular Weight | 122.08 g/mol | [4][6] |

| Appearance | White crystalline solid/granules | [3][6][7] |

| Melting Point | 213–216 °C | [6][8] |

| Density | 1.44 g/cm³ | [8] |

| CAS Number | 506-93-4 |[3][4][5] |

Table 2: Energetic and Performance Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Enthalpy of Combustion | 386.7 kJ/mol | [9] |

| Heat of Reaction (Decomposition) | 3152.7 J/g (for GN/BCN mixture) | [10] |

| Detonation Velocity | 2,762 - 3,700 m/s | [11] |

| Monopropellant Specific Impulse (Isp) | 177 seconds (1.7 kN·s/kg) | [1][11] |

| UN Number | 1467 |

| Hazard Class | 5.1 (Oxidizer) |[6] |

Table 3: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) | Source(s) |

|---|---|---|---|

| Water | 20 | 12.5 | [7] |

| Water | 80 | 99 | [7] |

| Methanol | 20 | 5.5 | [7] |

| Methanol | 60 | 15.6 |[7] |

Synthesis and Decomposition

The primary industrial synthesis of this compound involves the reaction of dicyandiamide with ammonium nitrate.[1] The process is typically carried out by heating an intimate mixture of the reactants, which melts and then solidifies into a cake as the reaction proceeds.[2] The final product is then extracted with water and purified through recrystallization.[2]

The thermal decomposition of this compound is a complex, multi-step process.[9] In the liquid phase, two primary mechanisms occur in parallel: the decomposition of guanidine (CN₃H₅) and the interaction between guanidine and nitric acid (HNO₃).[9] Quantum chemistry calculations suggest that the initial decomposition can proceed via several pathways, with the HNO₃-catalyzed monomolecular decomposition of guanidine being one of the most plausible routes based on its lower energy barrier.[9] The overall explosive decomposition can be represented by the equation: [C(NH₂)₃]NO₃ (s) → 3 H₂O (g) + 2 N₂ (g) + C (s)[1][11]

Key gaseous products identified during decomposition include N₂, H₂O, N₂O, and CO₂.[10][12]

Experimental Protocols

This protocol is adapted from the procedure described in Organic Syntheses.[2] Warning: This reaction can be hazardous and should only be performed by trained professionals with appropriate safety measures, including barricades and remote-control devices.[2]

-

Preparation: Create an intimate mixture of 210 g (2.5 moles) of dicyanodiamide and 440 g (5.5 moles) of ammonium nitrate in a 1-liter round-bottomed flask.

-

Heating: Place the flask in an oil bath preheated to 110-120°C. Over approximately 30 minutes, raise the bath temperature to 160°C.

-

Reaction: Hold the temperature at 160°C for three hours. The mixture will melt into a clear liquid and subsequently solidify into a solid cake. The internal reaction temperature may rise significantly above the bath temperature.[2]

-

Extraction: After cooling, extract the product from the flask by heating it on a steam bath with successive portions of water (approximately 2 liters total) until all soluble material is dissolved.

-

Purification: Filter the hot solution to remove insoluble by-products (ammeline and ammelide). Concentrate the filtrate to about 1 liter and cool to crystallize the this compound. A second crop can be obtained by further concentrating the mother liquor.

-

Recrystallization: For higher purity, the crude product can be recrystallized from water. The final product should be dried, yielding this compound with a melting point of 213–214°C.[2]

This methodology is used to investigate the thermal decomposition properties and identify evolved gases, as described in studies of GN mixtures.[10][13]

-

Sample Preparation: A small, precise mass of the this compound sample (typically 1-5 mg) is placed in an appropriate crucible (e.g., alumina).

-

Instrumentation: The sample is analyzed using a simultaneous Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) instrument coupled to a Mass Spectrometer (MS) and a Fourier Transform Infrared Spectrometer (FTIR).

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen or argon) over a defined temperature range (e.g., 30-500°C).

-

Data Acquisition:

-

TG: Continuously records the mass of the sample as a function of temperature, indicating mass loss during decomposition.

-

DSC: Measures the heat flow to or from the sample, identifying endothermic or exothermic events (melting, decomposition).

-

MS & FTIR: The evolved gases from the TG-DSC are transferred via a heated line to the MS and FTIR for real-time analysis, allowing for the identification of decomposition products.

-

The detonation velocity is a key performance parameter. A common method is the ionization probe technique, as described for similar energetic materials.[14]

-

Charge Preparation: The this compound sample is loaded into a confining tube, typically made of a non-conductive material like PVC, to a specific bulk density.

-

Apparatus Setup:

-

Ionization probes are placed at precise, known distances along the length of the tube.

-

A booster charge (e.g., phlegmatized hexogen) is placed at one end of the tube to ensure the initiation of a stable detonation wave.

-

-

Initiation and Measurement: The booster is detonated. As the detonation wave travels down the explosive column, it sequentially passes the ionization probes. The high pressure and temperature of the wave front ionizes the gas, creating a conductive path that closes or breaks an electrical circuit.

-

Calculation: The time intervals between the signals from successive probes are recorded using a high-speed digital oscilloscope. The detonation velocity (D) is calculated by dividing the known distance (L) between probes by the measured time interval (Δt): D = L / Δt.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | CH5N3.HNO3 | CID 10481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guanidinium nitrate [webbook.nist.gov]

- 5. dicyandiamide.com [dicyandiamide.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. This compound [chembk.com]

- 9. jes.or.jp [jes.or.jp]

- 10. Thermal decomposition properties of this compound and basic cupric nitrate | Semantic Scholar [semanticscholar.org]

- 11. Guanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 12. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 13. jes.or.jp [jes.or.jp]

- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]

Guanidine Nitrate Toxicity in Freshwater Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of guanidine nitrate's toxicity to freshwater organisms. It consolidates key toxicological data, details the experimental methodologies used in pivotal studies, and explores the potential mechanisms of action. This document is intended to serve as a foundational resource for environmental risk assessment and further research into the ecotoxicology of this compound.

Executive Summary

This compound, an energetic material and intermediate in industrial synthesis, presents a potential risk to aquatic environments. This guide summarizes the acute and chronic toxicity of this compound to a range of freshwater organisms, including algae, invertebrates, and fish. The water flea, Daphnia magna, has been identified as a particularly sensitive species in chronic exposure scenarios. While the precise signaling pathways of this compound toxicity in these organisms are not yet fully elucidated, the available evidence points towards the guanidinium ion as the primary toxic moiety, likely exerting its effects through the disruption of ion channels. This guide presents the available quantitative data in a structured format, details the standardized testing protocols, and provides visual representations of experimental workflows and a putative toxicity pathway.

Quantitative Toxicity Data

The ecotoxicological effects of this compound have been quantified for several key freshwater species. The following tables summarize the critical toxicity endpoints from available studies.

Table 1: Acute Toxicity of this compound to Freshwater Organisms

| Species | Taxonomic Group | Endpoint | Value (mg/L) | Exposure Duration | Test Type | Reference |

| Daphnia magna | Invertebrate (Crustacean) | 48-h EC50 | 70.2 (95% CI: 66.0-74.7) | 48 hours | Static | [1] |

| Pseudokirchneriella subcapitata | Algae (Green Algae) | 72-h EC50 | 11.8 | 72 hours | Static | |

| Desmodesmus subspicatus | Algae (Green Algae) | 72-h EC50 | = 55 | 72 hours | Not Specified |

EC50 (Median Effective Concentration): The concentration of a substance that causes a specified effect in 50% of the test population.

Table 2: Chronic Toxicity of this compound to Freshwater Organisms

| Species | Taxonomic Group | Endpoint | Value (mg/L) | Exposure Duration | Test Type | Reference |

| Daphnia magna | Invertebrate (Crustacean) | 21-d LOEC (Reproduction) | 6.09 | 21 days | Flow-through | [1] |

| Daphnia magna | Invertebrate (Crustacean) | 21-d NOEC (Reproduction) | 2.90 | 21 days | Flow-through | [1] |

| Pimephales promelas (Fathead Minnow) | Fish | 35-d LOEC (Survival) | 424 | 35 days | Flow-through | [1] |

| Pimephales promelas (Fathead Minnow) | Fish | 35-d NOEC (Survival) | 181 | 35 days | Flow-through | [1] |

| Pseudomonas putida | Bacteria | 18-h EC10 | 832 | 18 hours | Static |

LOEC (Lowest Observed Effect Concentration): The lowest concentration of a substance in a study that has a statistically significant adverse effect on the exposed population compared to the control. NOEC (No Observed Effect Concentration): The highest concentration of a substance in a study at which there is no statistically significant adverse effect observed in the exposed population compared to the control. EC10 (Effective Concentration 10%): The concentration of a substance that causes a 10% effect on the test population.

Experimental Protocols

The toxicity data presented in this guide were generated using standardized and internationally recognized experimental protocols. The following sections provide detailed summaries of the methodologies employed in these key studies.

Algal Growth Inhibition Test (Based on EU Directive 67/548/EEC, Annex V, C.3 & OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater green algae, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

-